N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Description
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H21N3O4S/c1-22-10-4-8-16-15(19)11-18-9-7-12-13(17-23(2,20)21)5-3-6-14(12)18/h3,5-7,9,17H,4,8,10-11H2,1-2H3,(H,16,19) |
InChI Key |
XVFKAZQPSNDSAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxypropyl group, and the attachment of the methylsulfonylamino group. Common reagents used in these reactions include indole derivatives, methoxypropyl halides, and methylsulfonyl chlorides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methylthio derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares a common backbone, 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, with several analogs. Key structural differences lie in the substituent attached to the acetamide nitrogen:
*Estimated based on structural similarity to analogs.
Physicochemical Properties
- Solubility : The target compound’s methoxypropyl group likely improves aqueous solubility compared to cycloheptyl or aromatic substituents (e.g., 1630827-25-6, 1630831-28-5) but may be less soluble than pyridine-containing analogs (e.g., 1630835-55-0) due to the latter’s polar heterocycle .
- Lipophilicity (logP) : The methoxypropyl chain (logP ~2.5–3.0) offers intermediate lipophilicity, contrasting with higher logP values for cycloheptyl (~4.0) or dimethoxyphenyl (~3.8) derivatives .
Spectroscopic Characteristics
- NMR: The methylsulfonylamino group’s protons resonate near δ 3.0–3.3 ppm, while the methoxypropyl group shows signals at δ 3.3 (methoxy) and δ 1.6–3.5 (propyl chain) .
- IR : Strong S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) are consistent across analogs .
Biological Activity
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 339.4 g/mol. The compound features an indole ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that the indole moiety may engage in hydrogen bonding and π-π stacking interactions with target proteins, influencing their activity. The sulfonamide group contributes to the compound's solubility and may enhance its binding affinity to specific receptors.
Pharmacological Effects
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in human cancer cells, potentially through the activation of caspase pathways.
Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in animal models. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions like arthritis.
Neuroprotective Effects : Some studies have indicated neuroprotective properties, with potential applications in neurodegenerative diseases. The compound may help reduce oxidative stress and improve neuronal survival under pathological conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Reduces oxidative stress |
Case Studies
- Cancer Cell Line Study : A study conducted on various human cancer cell lines revealed that this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased caspase-3 activity.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in paw edema and serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research highlights the need for further investigation into the pharmacokinetics and long-term effects of this compound. Studies utilizing quantitative structure–activity relationship (QSAR) models have shown promise in predicting the compound's biological activity based on its chemical structure .
Moreover, ongoing clinical trials are assessing its efficacy and safety profile in humans, which will be crucial for understanding its therapeutic potential.
Q & A
Q. What are the key considerations for synthesizing N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide with high purity?
- Methodological Answer: Synthesis requires multi-step protocols involving:
- Reaction Optimization: Control of temperature (e.g., 60–80°C for sulfonamide coupling) and solvent polarity (e.g., DMF for indole functionalization) to minimize side reactions.
- Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups for amine protection during sulfonylation to prevent undesired side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C-NMR to confirm methoxypropyl chain regiochemistry and indole substitution patterns (e.g., 4-sulfonamido group at δ 7.2–7.5 ppm for indole protons) .
- HRMS: High-resolution mass spectrometry to validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₂N₃O₄S: 352.1284) .
- FT-IR: Detection of sulfonamide N–H stretches (~3350 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxypropyl vs. phenylalkyl side chains) influence the compound’s pharmacokinetic properties?
- Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with varied side chains and assess:
- Lipophilicity: LogP measurements via reverse-phase HPLC to correlate with membrane permeability .
- Metabolic Stability: Liver microsome assays (e.g., rat/human CYP450 isoforms) to evaluate oxidation susceptibility of the methoxypropyl group .
- Findings: Methoxypropyl chains enhance aqueous solubility vs. phenylalkyl analogs but may reduce blood-brain barrier penetration .
Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition studies?
- Methodological Answer:
- Kinase Profiling: Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., JAK2 or Aurora kinases) .
- Crystallography: Co-crystallization with kinase domains to map binding interactions (e.g., sulfonamide H-bonding to ATP-binding pocket residues) .
- Cellular Validation: siRNA knockdown of identified targets to confirm phenotypic rescue in proliferation assays .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-acetamide derivatives?
- Methodological Answer:
- Meta-Analysis: Cross-reference assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources (e.g., ATP concentration in kinase assays) .
- Dose-Response Validation: Reproduce conflicting studies under standardized conditions (e.g., NCI-60 panel for cytotoxicity) to isolate compound-specific effects .
Q. What in silico tools are suitable for predicting off-target interactions of this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases for GPCR/ion channel off-targets .
- Pharmacophore Modeling: Align indole-sulfonamide pharmacophores with known toxicophores (e.g., hERG inhibitors) to flag liability risks .
Q. How can stability issues (e.g., hydrolysis of the methoxypropyl group) be mitigated during formulation?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to accelerated conditions (pH 1–10, 40°C) and monitor degradation via LC-MS.
- Formulation Adjustments: Use lyophilization with cryoprotectants (e.g., trehalose) or lipid-based nanoemulsions to shield labile groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported for this compound across studies?
- Methodological Answer:
- Standardized Protocols: Use USP <1236> guidelines for equilibrium solubility measurement in biorelevant media (FaSSIF/FeSSIF) .
- Particle Size Control: Sonication or micronization to ensure consistent particle distribution during solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
